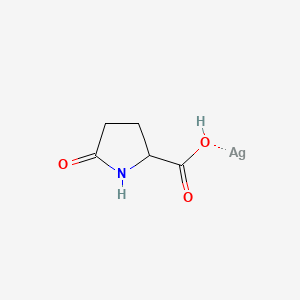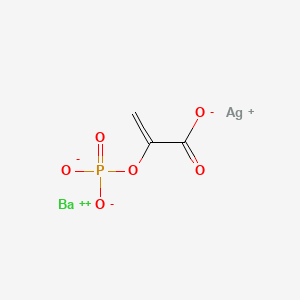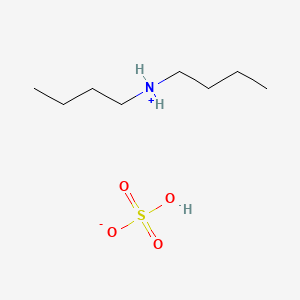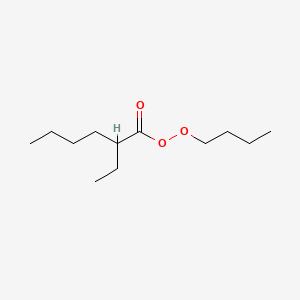
Butyl 2-ethylperoxyhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of butyl 2-ethylperoxyhexanoate involves the deprotonation of tert-butyl hydroperoxide with a base in the aqueous phase. This reaction is slightly exothermic and is followed by the addition of 2-ethylhexanoic acid . Industrial production methods typically involve the use of concentrated sulfuric acid as a catalyst, with reaction temperatures ranging from 10°C to 50°C .
Chemical Reactions Analysis
Butyl 2-ethylperoxyhexanoate undergoes several types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in various polymerization reactions.
Decomposition: It decomposes to form free radicals, which initiate polymerization processes.
Common reagents used in these reactions include tert-butyl hydroperoxide and 2-ethylhexanoic acid. The major products formed from these reactions are polymers such as polyethylene and acrylic polymers .
Scientific Research Applications
Butyl 2-ethylperoxyhexanoate is widely used in scientific research and industrial applications, including:
Polymerization: It is used as a radical initiator for the polymerization of ethylene, styrene, acrylonitrile, and methacrylates.
Curing Agent: It serves as a curing agent for unsaturated polyester resins, which are used in the production of fiberglass-reinforced plastics.
Biodegradation Studies: Its inherent biodegradability makes it a subject of interest in environmental studies.
Mechanism of Action
The mechanism of action of butyl 2-ethylperoxyhexanoate involves the generation of free radicals through its decomposition. These free radicals initiate the polymerization of monomers by breaking the double bonds in the monomer molecules, leading to the formation of long polymer chains .
Comparison with Similar Compounds
Butyl 2-ethylperoxyhexanoate is similar to other organic peroxides such as tert-butyl peroxyoctoate and tert-butyl peroxybenzoate. it is unique in its specific application as a medium-temperature initiator for polymerization and its relatively low impact sensitivity .
Similar compounds include:
- Tert-butyl peroxyoctoate
- Tert-butyl peroxybenzoate
- Tert-amyl peroxy-2-ethylhexanoate
Properties
CAS No. |
85391-85-1 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
butyl 2-ethylhexaneperoxoate |
InChI |
InChI=1S/C12H24O3/c1-4-7-9-11(6-3)12(13)15-14-10-8-5-2/h11H,4-10H2,1-3H3 |
InChI Key |
XLODFMSZOSLLLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)OOCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


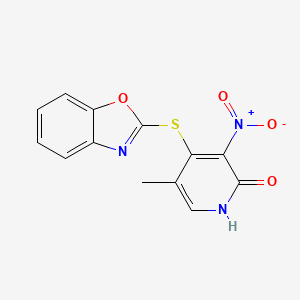
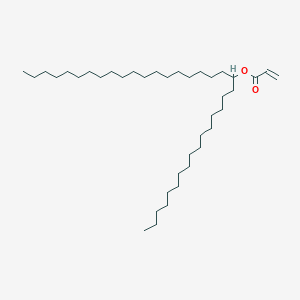

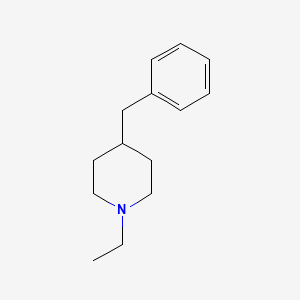


![5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde](/img/structure/B12661920.png)



